cis-Dichlorobis(triethylphosphine)platinum(II)

描述

属性

IUPAC Name |

dichloroplatinum;triethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWLTKRUFHHDLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15692-07-6, 13965-02-1 | |

| Record name | cis-Dichlorobis(triethylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Dichlorobis(triethylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II) from Potassium Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of cis-dichlorobis(triethylphosphine)platinum(II), a significant coordination complex with applications in catalysis and as a precursor for other platinum compounds. We will delve into the reaction's mechanistic underpinnings, a detailed and field-tested experimental protocol, and the critical safety considerations necessary for handling the involved reagents.

Foundational Principles: Understanding the Reaction

The synthesis of cis-dichlorobis(triethylphosphine)platinum(II) from potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a classic ligand substitution reaction. The square planar [PtCl₄]²⁻ anion serves as the starting platinum(II) source. The chloride ligands are sequentially replaced by the stronger neutral ligand, triethylphosphine (P(C₂H₅)₃ or PEt₃).

The Trans Effect: The stereochemical outcome of this reaction, favoring the cis isomer, is a direct consequence of the trans effect. The trans effect describes the ability of a ligand in a square planar complex to direct the incoming ligand to the position trans to itself. In the context of this synthesis, after the first triethylphosphine ligand has coordinated to the platinum center, it exerts a strong trans effect, labilizing the chloride ligand positioned opposite to it. However, because triethylphosphine is a strong σ-donating ligand, the substitution of the second phosphine ligand proceeds in a way that ultimately favors the thermodynamically more stable cis product. A similar principle is observed in the synthesis of cisplatin from the same starting material.[1]

Safety First: A Self-Validating Protocol

Handling platinum compounds and phosphine ligands necessitates stringent safety measures. This protocol is designed with safety as a paramount concern.

Hazard Identification and Mitigation:

-

Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]): This compound is toxic if swallowed and can cause skin and serious eye irritation.[2][3] It is also a sensitizer, potentially causing allergic skin reactions or asthma-like symptoms if inhaled.[3] All manipulations should be performed in a well-ventilated fume hood.[2][4] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[4][5][6]

-

Triethylphosphine (PEt₃): Triethylphosphine is a pyrophoric liquid that can ignite spontaneously in air. It is also highly toxic and has a strong, unpleasant odor. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents: The solvents used in this procedure (e.g., ethanol, water) are flammable. All heating should be conducted using a heating mantle and a water-cooled condenser in a well-ventilated area, away from ignition sources.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures for the synthesis of similar phosphine-platinum complexes.[1][7]

Materials and Equipment:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Triethylphosphine (PEt₃)

-

Ethanol (absolute)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Water-cooled condenser

-

Inert gas supply (nitrogen or argon) with a bubbler

-

Schlenk line or glovebox (recommended for handling triethylphosphine)

-

Buchner funnel and filter paper

-

Vacuum flask

-

Beakers and graduated cylinders

Reaction Workflow Diagram

Sources

- 1. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. colonialmetals.com [colonialmetals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. louisville.edu [louisville.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

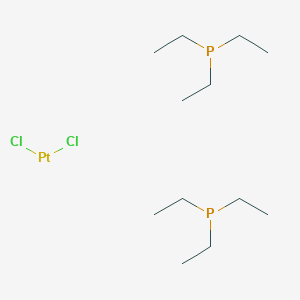

Molecular structure of cis-Dichlorobis(triethylphosphine)platinum(II)

An In-depth Technical Guide to the Molecular Structure of cis-Dichlorobis(triethylphosphine)platinum(II)

Introduction

cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula C₁₂H₃₀Cl₂P₂Pt, is a square planar coordination complex of platinum in the +2 oxidation state.[1] As a member of the extensive family of platinum(II) phosphine complexes, it serves as a crucial precursor in the synthesis of more intricate platinum compounds and as a catalyst in various organic transformations.[2][3] Its defined stereochemistry and the electronic properties imparted by the triethylphosphine ligands make its structural elucidation a cornerstone for understanding its reactivity and potential applications. This guide provides a detailed exploration of its molecular architecture, grounded in established analytical techniques.

Synthesis and Isomerization

The synthesis of cis-Dichlorobis(triethylphosphine)platinum(II) typically involves the reaction of a suitable platinum(II) precursor with two equivalents of triethylphosphine. A common and effective starting material is potassium tetrachloroplatinate(II) (K₂PtCl₄).

The choice of the cis isomer as the thermodynamic product is governed by the strong trans effect of the phosphine ligands.[4] The trans effect describes the labilization of ligands trans to other, strongly-directing ligands. However, in square planar d⁸ complexes like this one, phosphines, being strong σ-donors and π-acceptors, are ligands with a high trans influence. While a trans isomer can form, the cis configuration is often the more thermodynamically stable arrangement.[4][5] An equilibrium between the cis and trans isomers can be established, often catalyzed by the presence of excess triethylphosphine ligand.[6]

Experimental Protocol: Synthesis

-

Preparation of Reactants : Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of water. Separately, prepare a solution of triethylphosphine (PEt₃) in ethanol.

-

Reaction : Slowly add the triethylphosphine solution to the stirring aqueous solution of K₂PtCl₄ at room temperature. A pale yellow or white precipitate of the product should form.

-

Isolation : The reaction mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Purification : The precipitate is collected by vacuum filtration, washed with water, then ethanol, and finally with a non-polar solvent like ether or hexane to remove any unreacted starting materials and byproducts.

-

Drying : The resulting white to off-white powder is dried under vacuum.[7] The typical melting point of the pure compound is 193-194 °C.[2]

Definitive Structural Analysis: A Multi-Technique Approach

The precise molecular structure of cis-Dichlorobis(triethylphosphine)platinum(II) is determined through a combination of analytical methods, primarily X-ray crystallography for the solid state and spectroscopic techniques like NMR and vibrational spectroscopy for confirmation in solution and corroboration of the solid-state geometry.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state molecular structure, offering precise measurements of bond lengths and angles. The complex exhibits a slightly distorted square-planar geometry around the central platinum(II) ion.[8][9] The two chloride ligands and the two phosphorus atoms of the triethylphosphine ligands are positioned in a cis arrangement.

While a specific, publicly available crystal structure file for cis-PtCl₂(PEt₃)₂ was not identified in the search, data from isostructural compounds and general trends for cis-platinum(II) phosphine complexes provide highly reliable parameters. For instance, a detailed study of the isostructural arsine complex, cis-Dichlorobis(triethylarsine)platinum(II), provides key geometric values that are directly comparable.[8]

| Parameter | Value (Å or °) | Description |

| Bond Lengths | ||

| Pt—Cl | ~2.35 Å | The distance between the platinum center and the chlorine ligands.[8] |

| Pt—P | ~2.23 Å | The distance between the platinum center and the phosphorus atoms of the phosphine ligands.[8] |

| Bond Angles | ||

| Cl—Pt—Cl | ~88.7° | The angle between the two chlorine ligands, indicating a cis-geometry.[8] |

| P—Pt—P | ~97.9° | The angle between the two phosphorus atoms. The deviation from 90° is due to the steric bulk of the triethylphosphine ligands.[8] |

Table 1: Key structural parameters for cis-Dichlorobis(triethylphosphine)platinum(II) derived from crystallographic data of analogous structures.[8]

Caption: 2D representation of the molecular structure of cis-PtCl₂(PEt₃)₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the cis geometry in solution. ³¹P and ¹⁹⁵Pt are both NMR-active nuclei that provide critical information. The key diagnostic parameter is the one-bond coupling constant, ¹J(¹⁹⁵Pt-¹³P).

-

Causality : The magnitude of the ¹J(¹⁹⁵Pt-¹³P) coupling is highly dependent on the amount of s-orbital character in the Pt-P bond. In the trans isomer, the two phosphorus atoms compete for the same platinum orbitals, resulting in a smaller s-orbital contribution to each Pt-P bond and thus a smaller coupling constant (typically ~2400 Hz). In the cis isomer, the phosphorus atoms do not compete in the same way, leading to a significantly larger coupling constant.

-

Trustworthiness : For cis-platinum(II) phosphine complexes, the ¹J(¹⁹⁵Pt-¹³P) value is consistently in the range of 3400-3800 Hz.[10] This large, predictable value serves as a self-validating diagnostic marker for the cis configuration.

Experimental Protocol: ³¹P{¹H} NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO) in a 5 mm NMR tube.

-

Instrument Setup : Place the sample in a high-field NMR spectrometer. Tune the probe to the ³¹P frequency.

-

Acquisition : Acquire a proton-decoupled ³¹P spectrum. The resulting spectrum for the pure cis isomer should show a single resonance.

-

Data Analysis : Observe the central peak flanked by two "satellite" peaks. The separation between these satellite peaks corresponds to the ¹J(¹⁹⁵Pt-¹³P) coupling constant, which should be approximately 3500 Hz, confirming the cis geometry.[10]

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides further evidence for the cis geometry based on molecular symmetry. The cis isomer has C₂ᵥ point group symmetry, while the trans isomer belongs to the D₂ₕ point group.[5] Group theory predicts a different number of infrared (IR) and Raman active Pt-Cl and Pt-P stretching modes for each isomer.

-

cis-PtCl₂(PEt₃)₂ (C₂ᵥ symmetry) : Two Pt-Cl stretching modes are expected to be active in both IR and Raman spectra.

-

trans-PtCl₂(PEt₃)₂ (D₂ₕ symmetry) : Due to the center of inversion, only one Pt-Cl stretching mode is IR active, and one is Raman active (Rule of Mutual Exclusion).

Observing two distinct Pt-Cl stretching bands in the far-IR spectrum (typically in the 300-350 cm⁻¹ region) is a strong indication of the cis configuration.[5]

Workflow for Structural Characterization

The comprehensive characterization of the complex follows a logical progression from synthesis to definitive structural proof.

Caption: Experimental workflow for the synthesis and structural validation.

Conclusion

References

- ResearchGate. The structure of cis-[PtCl2(PEt3)2] showing the atom-numbering scheme...

- PubChem. cis-Dichlorobis(triethylphosphine)platinum(II).

- ResearchGate. The Crystal Structure of cis-Chlorobis(triethylphosphine)-1,10-phenanthrolineplatinum(II) fluoroborate...

- MySkinRecipes. cis-Dichlorobis(triethylphosphine)platinum(II).

- American Elements. cis-Dichlorobis(triethylphosphine)platinum(II).

- ResearchGate. Bond lengths (Å) and angles ( o ) for complexes trans-[PtCl 2 {P(C 2 H...

- National Center for Biotechnology Information. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2]...

- Wikipedia. Bis(triphenylphosphine)platinum chloride.

- ResearchGate. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2]...

- ResearchGate. (PDF) cis-Dichloridobis(triisopropoxyphosphine)platinum(II).

- ResearchGate. X-ray crystallographic structure of (R,R)-2-PtCl 2...

- Chegg. Question: cis- PtCl2(PEt3)2 is stable in benzene solution...

- ResearchGate. Phase Transition in Metal-Organic Complex trans-PtCl2(PEt3)2 under pressure...

- AIP Publishing. FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl2(PEt3)2.

- BOND ENERGIES (Pt—NH3, Pt—Cl) AND PROTON AFFINITY OF CISPLATIN.

Sources

- 1. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-Dichlorobis(triethylphosphine)platinum(II) [myskinrecipes.com]

- 3. americanelements.com [americanelements.com]

- 4. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Solved cis- PtCl2(PEt3)2 is stable in benzene solution. | Chegg.com [chegg.com]

- 7. strem.com [strem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of cis-Dichlorobis(triethylphosphine)platinum(II)

Foreword: Beyond a Simple Structure

To the dedicated researcher, the formula cis-[PtCl₂(PEt₃)₂] represents more than a mere collection of atoms. It is a cornerstone complex, a model system whose apparent simplicity belies a rich and instructive electronic landscape. As a precursor in catalysis and a subject of fundamental coordination chemistry studies, its properties serve as a vital benchmark for understanding the behavior of square planar d⁸ metal complexes. This guide moves beyond a cursory overview to provide a deep, mechanistically-grounded exploration of its electronic character. We will dissect not only what its properties are, but why they manifest, linking theoretical principles to the rigorous experimental data that validates them. Our approach is designed for the professional who requires not just data, but actionable insight into the intricate interplay of bonding, spectroscopy, and reactivity.

Molecular Structure: The Square Planar Foundation

The foundational aspect of cis-[PtCl₂(PEt₃)₂]'s electronic properties is its geometry. As a Platinum(II) complex, it possesses a d⁸ electron configuration, which strongly favors a square planar coordination environment. This arrangement minimizes electron-electron repulsion and maximizes the ligand field stabilization energy.

X-ray crystallography has confirmed this geometry, revealing a slightly distorted square plane around the central platinum atom.[1][2] The cis configuration places the two bulky triethylphosphine ligands adjacent to each other, and the two chloro ligands likewise. This arrangement has profound implications for the molecule's symmetry and, consequently, its orbital energies.

| Parameter | Value | Reference |

| Pt-P Bond Length | 2.262 Å, 2.264 Å | [2] |

| Pt-Cl Bond Length | 2.364 Å, 2.374 Å | [2] |

| P-Pt-P Bond Angle | 98.39° | [2] |

| Cl-Pt-Cl Bond Angle | 85.66° | [2] |

Table 1: Key crystallographic parameters for cis-[PtCl₂(PEt₃)₂]. The deviation from ideal 90° angles reflects steric strain between the bulky phosphine ligands.

The bonding can be understood through a molecular orbital (MO) framework. The platinum 5d, 6s, and 6p orbitals interact with the σ- and π-orbitals of the chloride and triethylphosphine ligands. The triethylphosphine ligand is a strong σ-donor and a modest π-acceptor, while the chloride ligand is a σ-donor and a π-donor. This combination of ligands creates a specific electronic environment that dictates the complex's spectroscopic and electrochemical behavior.

Caption: Simplified MO diagram for cis-[PtCl₂(PEt₃)₂].

This MO structure explains the observed properties:

-

UV-Vis Spectra: Electronic transitions from the cluster of filled d-orbitals to the LUMO correspond to the observed d-d transitions.

-

Reactivity: The filled, metal-centered HOMO makes the complex susceptible to electrophilic attack, while the high-energy, antibonding LUMO dictates the pathway for nucleophilic attack and ligand substitution reactions. The significant σ-donating ability of the PEt₃ ligands raises the energy of the dx²-y² orbital (the LUMO), influencing the kinetics of these reactions, a concept closely related to the trans effect. [3][4]

Computational Verification: Density Functional Theory (DFT)

Modern computational chemistry, particularly DFT, provides a means to quantitatively model the electronic structure. [5]A DFT calculation can predict geometric parameters that closely match crystallographic data, offering a first layer of validation for the chosen computational method. [6][7] More importantly, DFT allows for:

-

Visualization of MOs: The shapes and compositions of the HOMO, LUMO, and other key orbitals can be plotted, confirming the qualitative picture.

-

Calculation of Orbital Energies: The HOMO-LUMO gap can be calculated, providing a theoretical estimate that correlates with the electrochemical and spectroscopic behavior.

-

Prediction of Spectroscopic Data: Time-dependent DFT (TD-DFT) can simulate the UV-Vis spectrum, helping to assign the observed absorption bands to specific electronic transitions. NMR chemical shifts and coupling constants can also be calculated, further corroborating the experimental assignments.

Caption: A typical workflow for computational validation using DFT.

Experimental Protocols

Protocol: ³¹P{¹H} NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of cis-[PtCl₂(PEt₃)₂] in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a multinuclear NMR spectrometer. Tune the probe to the ³¹P frequency (e.g., ~202 MHz on a 500 MHz spectrometer).

-

Acquisition Parameters:

-

Experiment: A standard 1D proton-decoupled phosphorus experiment.

-

Temperature: 298 K.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

Reference: Use an external 85% H₃PO₄ standard (δ = 0 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

Analysis (Self-Validation): Identify the main resonance. Zoom in on the baseline to clearly resolve the ¹⁹⁵Pt satellites. Measure the chemical shift (δ) and the distance in Hz between the two satellites to determine the ¹J(Pt-P) coupling constant. A value of ~3600 Hz validates the cis geometry.

Protocol: X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation: Press a small amount of the powdered sample onto a conductive carbon tape mounted on an XPS sample holder. Alternatively, drop-cast a concentrated solution of the complex in a volatile solvent onto a clean, conductive substrate (e.g., silicon wafer) and allow it to dry completely.

-

Instrument Setup: Load the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

-

Data Acquisition:

-

X-ray Source: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source.

-

Survey Scan: Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present.

-

High-Resolution Scans: Acquire high-resolution spectra for the Pt 4f, Cl 2p, P 2p, and C 1s regions. Use a low pass energy (e.g., 20 eV) to achieve high resolution.

-

Charge Neutralization: Use a low-energy electron flood gun to prevent sample charging, which can shift the binding energies.

-

-

Data Analysis (Self-Validation):

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Fit the high-resolution Pt 4f spectrum using appropriate software. The peak position of the 4f₇/₂ component should be consistent with a Pt(II) oxidation state (~73 eV). The presence of only this species validates the sample's integrity. The relative intensities and binding energies of the Cl 2p and P 2p peaks must also be consistent with the structure.

-

References

- Roy, S. K., et al. (2008). Solvent effect on the reactivity of CIS‐platinum (II) complexes: A density functional approach. International Journal of Quantum Chemistry.

- PubChem. cis-Dichlorobis(triethylphosphine)platinum(II). National Center for Biotechnology Information.

- Slawin, A. M. Z., Waddell, P. G., & Woollins, J. D. (2009). cis-Dichloridobis(triisopropoxyphosphine)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 65(11), m1392.

- De-la-Luz, V. H., et al. Relativistic structure-activity relationship of cisplatin(II) complexes. ResearchGate.

- ResearchGate. cis-Dichloridobis(triisopropoxyphosphine)platinum(II).

- Robertson, I. J., et al. (2001). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II). Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 12), 1405–1407.

- Spackova, N., et al. (2004). The trans effect in square-planar platinum(II) complex-A density functional study. ResearchGate.

- University of Texas at Dallas. X Ray Photoelectron Spectroscopy.

- SciSpace. Contribution of Cis and Trans-platinum (II) Complexes in Synthetic Drug and Medicinal Chemistry from the view of Coordination Ch.

- Wikipedia. Bis(triphenylphosphine)platinum chloride.

- University of Michigan. X-Ray Photoelectron Spectroscopy.

- Kapan, E., et al. (2021). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Molecules, 26(11), 3293.

- ResearchGate. ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)₂(PPh₃)₂]Cl₂ prepared....

- University of California, Berkeley. Orbital Interaction Diagram.

- ResearchGate. (A) High‐resolution X‐ray photoelectron spectroscopy (XPS) Pt 4f....

- ResearchGate. Geometric and electronic structure of model cis‐[PtCl₂(NH₃)₂]. All....

- Ghorai, P., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(20), 13038–13049.

- Brookhaven National Laboratory. X-ray Photoelectron Spectroscopy (XPS).

- Pearson Education. CHAPTER 5: MOLECULAR ORBITALS.

- Chemistry LibreTexts. 4.9: X-ray Photoelectron Spectroscopy.

- Pearson Higher Education. Chapter 5 - Molecular Orbitals.

- YouTube. 21 8 Symmetry-Adapted Molecular Orbital Theory.

- NIST. cis-Bis(triphenylphosphine)platinum(II) chloride. NIST Chemistry WebBook.

- ResearchGate. Computational Study of Structural and Electronic Properties of Lead-Free CsMI₃ Perovskites....

- Ullah, H., et al. (2021). Examining computationally the structural, elastic, optical, and electronic properties of CaQCl₃ (Q = Li and K) chloroperovskites using DFT framework. Scientific Reports, 11(1), 18883.

- Semantic Scholar. Structural, vibrational and electronic properties of cis and trans conformers of 4-hydroxy-l-proline: a density functional approach.

Sources

- 1. cis-Dichloridobis(triisopropoxyphosphine)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Solvent effect on the reactivity of CIS‐platinum (II) complexes: A density functional approach | Semantic Scholar [semanticscholar.org]

- 6. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of cis-Dichlorobis(triethylphosphine)platinum(II) in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cis-Dichlorobis(triethylphosphine)platinum(II) (cis-[PtCl₂(PEt₃)₂]), a significant organometallic complex with applications in catalysis and as a precursor in inorganic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's solubility in a range of organic solvents. While quantitative solubility data for this specific complex is not extensively available in public literature, this guide synthesizes foundational principles of organometallic solubility, presents qualitative solubility information inferred from related compounds and synthetic methodologies, and provides a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of cis-Dichlorobis(triethylphosphine)platinum(II)

cis-Dichlorobis(triethylphosphine)platinum(II) is a square planar d⁸ platinum(II) complex. Its molecular structure, featuring two chloride and two triethylphosphine ligands in a cis configuration, dictates its reactivity and physical properties, including its solubility.[1][2] The triethylphosphine ligands, with their electron-donating alkyl groups, play a crucial role in stabilizing the platinum center and influencing the overall polarity and steric bulk of the molecule. Understanding the solubility of this complex is paramount for its effective use in solution-based applications, such as homogeneous catalysis, and for its purification via recrystallization.

Physicochemical Properties:

| Property | Value | Source |

| Chemical Formula | C₁₂H₃₀Cl₂P₂Pt | [1][3] |

| Molecular Weight | 502.30 g/mol | |

| Appearance | White to off-white powder | [3] |

| Melting Point | 193-194 °C | |

| CAS Number | 15692-07-6 | [3][4] |

Theoretical Framework: Factors Governing Solubility of Platinum(II) Complexes

The solubility of an organometallic complex like cis-[PtCl₂(PEt₃)₂] is a multifactorial phenomenon governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" serves as a fundamental guideline.

2.1. Molecular Polarity and van der Waals Forces: The cis configuration of the chloro and triethylphosphine ligands results in a net dipole moment, rendering the molecule polar. The ethyl groups on the phosphine ligands also contribute to van der Waals interactions. Consequently, the complex is expected to exhibit greater solubility in solvents with moderate polarity that can engage in dipole-dipole interactions and effectively solvate the molecule.

2.2. Steric Hindrance and Crystal Lattice Energy: The bulky triethylphosphine ligands can influence how the molecules pack in a crystal lattice. Strong intermolecular interactions within the crystal lattice lead to higher lattice energy, which must be overcome by the solvation energy for dissolution to occur. Solvents that can effectively disrupt these crystal packing forces will be more successful in dissolving the complex.

2.3. Solvent Parameters: Key solvent properties that influence the solubility of cis-[PtCl₂(PEt₃)₂] include:

-

Dielectric Constant: A measure of a solvent's ability to separate ions. While this is more critical for ionic compounds, it can still play a role in solvating polar molecules.

-

Dipole Moment: A high dipole moment in the solvent can lead to stronger dipole-dipole interactions with the polar solute.

-

Hydrogen Bonding Capability: cis-[PtCl₂(PEt₃)₂] does not have hydrogen bond donors, but it could potentially act as a weak acceptor. Solvents with hydrogen bond donating capabilities might show some interaction, though this is not expected to be a primary driver of solubility.

Caption: Factors influencing the solubility of the platinum complex.

Qualitative Solubility Profile

While specific quantitative data is sparse, a qualitative solubility profile can be inferred from general principles and observations from the synthesis and purification of similar compounds. The solubility of organometallic complexes is highly dependent on the nature of the ligands. For instance, the related complex cis-Bis(triphenylphosphine)platinum(II) chloride is reported to be slightly soluble in chloroform, hexane, and toluene.[5]

Expected Solubility Trends for cis-[PtCl₂(PEt₃)₂]:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble to Moderately Soluble | The polarity of these solvents is well-suited to interact with the polar nature of the cis complex. Dichloromethane is a common solvent used in the synthesis of similar platinum phosphine complexes.[6] |

| Aromatic Hydrocarbons | Toluene, Benzene | Slightly Soluble to Sparingly Soluble | These nonpolar solvents are less likely to effectively solvate the polar complex, though some solubility may be observed due to van der Waals interactions. |

| Ethereal Solvents | Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble to Sparingly Soluble | THF, being more polar than diethyl ether, is expected to be a better solvent. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Slightly Soluble | The high polarity of these solvents may lead to some solubility. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The hydrogen-bonding nature of alcohols is not ideal for solvating this complex, which lacks strong hydrogen-bonding capabilities. |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Insoluble | The nonpolar nature of these solvents makes them poor candidates for dissolving the polar complex. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a standardized, step-by-step methodology for determining the qualitative solubility of cis-[PtCl₂(PEt₃)₂] in various organic solvents. This self-validating system ensures reproducibility and accuracy.

4.1. Materials and Equipment:

-

cis-Dichlorobis(triethylphosphine)platinum(II)

-

Selected organic solvents (analytical grade)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Calibrated micropipettes

-

Analytical balance

-

Spatula

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

4.2. Experimental Workflow:

Caption: Workflow for qualitative solubility determination.

4.3. Step-by-Step Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Weighing: Accurately weigh approximately 10 mg of cis-[PtCl₂(PEt₃)₂] using an analytical balance.

-

Dispensing: Transfer the weighed solid into a small test tube.

-

Solvent Addition: Using a calibrated micropipette, add 1.0 mL of the selected organic solvent to the test tube.

-

Mixing: Cap the test tube and vortex the mixture vigorously for 60 seconds at a consistent speed.

-

Observation: Allow the mixture to stand for a few minutes and observe the solution against a well-lit background.

-

Soluble: No visible solid particles remain. The solution is clear.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The solid remains largely undissolved.

-

-

Recording: Record the observations in a laboratory notebook.

-

Repeat: Repeat the procedure for each organic solvent to be tested.

4.4. Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for cis-[PtCl₂(PEt₃)₂] and all solvents used.[7]

Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organometallic compounds, and its success is contingent on selecting an appropriate solvent system.[8]

5.1. Principles of Solvent Selection for Recrystallization: The ideal recrystallization solvent should exhibit the following characteristics:[9]

-

High solubility at elevated temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

-

Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum recovery of the purified crystals upon cooling.

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[9]

5.2. Recommended Recrystallization Protocol for cis-[PtCl₂(PEt₃)₂]: Based on the expected solubility profile, a mixed solvent system of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) is often effective.

Caption: Recrystallization workflow for cis-[PtCl₂(PEt₃)₂].

Conclusion

References

- PubChem. cis-Dichlorobis(triethylphosphine)

- Wikipedia. Bis(triphenylphosphine)

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- PubMed. cis-Dichloridobis(triisopropoxy-phosphine)

- NIST. cis-Bis(triphenylphosphine)

- YouTube. How To Recrystallize A Solid. [Link]

- YouTube.

- YouTube.

- American Elements. cis-Dichlorobis(triethylphosphine)

- ResearchGate. Phase Transition in Metal-Organic Complex trans-PtCl2(PEt3)2 under pressure – insights of molecular and crystal structure. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 3. strem.com [strem.com]

- 4. colonialmetals.com [colonialmetals.com]

- 5. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]

- 6. cis-Dichloridobis(triisopropoxy-phosphine)-platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cis-Dichlorobis(triethylphosphine)platinum(II) | Fisher Scientific [fishersci.ca]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

Crystal structure of cis-Dichlorobis(triethylphosphine)platinum(II)

An In-Depth Technical Guide to the Crystal Structure of cis-Dichlorobis(triethylphosphine)platinum(II)

Introduction

cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula cis-[PtCl₂{P(C₂H₅)₃}₂], is a cornerstone coordination complex in the field of platinum group metal chemistry.[1] As a well-defined, air-stable, crystalline solid, it serves not only as a critical precursor for the synthesis of more elaborate platinum compounds but also as an exemplary model for investigating fundamental chemical principles such as ligand effects, reaction mechanisms, and cis-trans isomerization in square planar d⁸ metal centers.[2] This guide provides a comprehensive analysis of its crystal structure, the experimental rationale behind its determination, and its broader implications for researchers in inorganic synthesis, catalysis, and materials science.

Synthesis and Crystallization: The Gateway to Structural Analysis

The definitive elucidation of a molecular structure via single-crystal X-ray diffraction is fundamentally dependent on the quality of the crystal. The synthesis and subsequent crystallization protocols are therefore not merely preparatory steps but are integral to the success of the structural analysis. The objective is to produce well-ordered, single crystals of sufficient size and quality, free from twinning and other defects.

Protocol 1: Synthesis via Ligand Substitution

This method is based on the direct reaction of a soluble platinum(II) salt with triethylphosphine. The choice of potassium tetrachloroplatinate(II) (K₂PtCl₄) as the starting material is strategic; it is commercially available and its four chloride ligands are readily displaced by stronger donor ligands like phosphines.

Methodology:

-

Preparation of Reactants: Dissolve one equivalent of K₂PtCl₄ in a minimal amount of deionized water. In a separate flask, dissolve slightly over two molar equivalents of triethylphosphine (PEt₃) in ethanol. Rationale: Using a slight excess of the phosphine ligand ensures the complete substitution of two chloride ligands and maximizes the yield of the desired product.

-

Reaction: Slowly add the ethanolic PEt₃ solution to the aqueous K₂PtCl₄ solution with vigorous stirring at room temperature. A pale yellow precipitate of the product will form immediately.

-

Isolation: Continue stirring for 1-2 hours to ensure the reaction goes to completion. Collect the precipitate by vacuum filtration, wash thoroughly with water, followed by ethanol, and finally diethyl ether to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting fine powder under vacuum. The expected product is crude cis-[PtCl₂{P(C₂H₅)₃}₂].

Protocol 2: Single Crystal Growth by Solvent Diffusion

High-quality crystals are best grown slowly, allowing the molecules to pack into a well-ordered lattice. Slow diffusion of an anti-solvent into a solution of the complex is a reliable method for achieving this.

Methodology:

-

Solution Preparation: Dissolve the crude cis-[PtCl₂{P(C₂H₅)₃}₂] powder in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or chloroform, in a narrow test tube. Rationale: DCM is an excellent solvent for this complex, and its volatility is suitable for slow evaporation techniques.

-

Solvent Layering: Carefully layer a less-polar "anti-solvent," such as hexane or pentane, on top of the DCM solution. This should be done slowly, for instance, by dribbling the anti-solvent down the side of the tilted tube to minimize initial mixing.

-

Crystallization: Seal the vessel and leave it undisturbed in a vibration-free environment for several days. As the anti-solvent slowly diffuses into the DCM layer, the solubility of the complex will decrease, promoting the gradual formation of single crystals.

-

Harvesting: Once suitable crystals have formed, carefully decant the supernatant and collect the crystals for analysis.

Caption: Workflow for synthesis and crystallization of cis-[PtCl₂(PEt₃)₂].

Structural Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern, which can be mathematically deconvoluted to generate a model of the molecular structure.

The process involves carefully selecting and mounting a single crystal, collecting diffraction data at a low temperature (e.g., 120-220 K) to minimize atomic thermal vibrations, and then using specialized software to solve and refine the structure.[3]

Caption: General workflow for single-crystal X-ray diffraction analysis.

In-Depth Analysis of the Crystal Structure

The crystal structure of cis-[PtCl₂{P(C₂H₅)₃}₂] reveals a mononuclear platinum(II) center with a distorted square planar coordination geometry, consistent with its d⁸ electron configuration.[2][3] The molecule possesses an approximate C₂ᵥ point group symmetry.[2]

Key Crystallographic and Structural Parameters

The following data is derived from the single-crystal X-ray diffraction study reported by Dillon et al.[3]

Table 1: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₃₀Cl₂P₂Pt |

| Formula Weight | 502.30 g/mol |

| Crystal System | Monoclinic (Reported for a polymorph) |

| Space Group | Data not fully available in secondary source |

| Temperature | 120 K / 220 K[3] |

Table 2: Selected Bond Lengths and Angles

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| Pt—P(1) | 2.262 (2) | P(1)—Pt—P(2) | 98.39 (7) |

| Pt—P(2) | 2.264 (2) | Cl(1)—Pt—Cl(2) | 85.66 (9) |

| Pt—Cl(1) | 2.374 (2) | Cl(1)—Pt—P(1) | 170.26 (7) |

| Pt—Cl(2) | 2.364 (2) | Cl(2)—Pt—P(2) | 176.82 (8) |

Data sourced from Dillon et al. (2001) as cited in secondary literature.[3]

Expert Discussion

-

Coordination Geometry: The geometry around the platinum atom is definitively square planar, but it exhibits notable distortion from the ideal 90° angles. The Cl—Pt—Cl angle is compressed to 85.66°, while the P—Pt—P angle is opened significantly to 98.39°.[3] This deviation is a direct consequence of steric repulsion between the two bulky triethylphosphine ligands, which forces them apart and consequently pushes the smaller chloride ligands closer together.[2]

-

Bond Lengths: The Pt—P bond lengths of ~2.263 Å are typical for platinum(II)-phosphine complexes.[3] The Pt—Cl bond lengths of ~2.369 Å are also within the expected range.[3] A subtle but important observation is the concept of trans influence. Phosphine ligands exert a strong trans influence, meaning they have a tendency to weaken the bond trans to them. In a cis isomer, each phosphine is trans to a chloride and vice-versa. The Pt-Cl bonds are slightly longer than those found in complexes where a chloride is trans to another chloride (e.g., in [PtCl₄]²⁻), which is a manifestation of this effect.

-

Conformation of Ligands: The ethyl groups of the phosphine ligands adopt a staggered conformation to minimize intramolecular steric interactions. The overall orientation of these ligands is a critical factor in determining the crystal packing and intermolecular interactions within the solid state.

Spectroscopic Correlation

The determined solid-state structure is consistent with spectroscopic data. FT-Raman spectroscopy, a powerful tool for probing molecular vibrations, can be used to distinguish between cis and trans isomers. The cis isomer, belonging to the C₂ᵥ point group, lacks a center of inversion. In contrast, the idealized trans isomer (D₂ₕ point group) possesses one.[2] This fundamental difference in symmetry leads to different selection rules for Raman and Infrared (IR) spectroscopy. For the cis isomer, more vibrational modes are typically active in both Raman and IR spectra compared to the centrosymmetric trans isomer, for which the rule of mutual exclusion applies. Studies have confirmed that the vibrational spectra of cis-[PtCl₂{P(C₂H₅)₃}₂] are consistent with its C₂ᵥ symmetry.[2]

Relevance in Research and Applications

A thorough understanding of the cis-[PtCl₂{P(C₂H₅)₃}₂] structure is paramount for several areas of chemical research:

-

Synthetic Chemistry: It is a versatile starting material. The chloride ligands can be readily substituted to form a wide array of other platinum complexes. For instance, reaction with silver salts can be used to abstract the chlorides, generating reactive cationic platinum species that can then be coordinated by other ligands.

-

Mechanistic Studies: The complex is a model system for studying ligand-catalyzed cis-trans isomerization. The isomerization process, which is often catalyzed by a free phosphine ligand, is a fundamental reaction pathway for square planar complexes, and understanding its mechanism provides insight into more complex catalytic cycles.

-

Catalysis: While this specific complex is not a primary catalyst itself, it is a precursor to catalytically active species. The principles of ligand steric and electronic effects, clearly demonstrated in its structure, are central to the rational design of catalysts for processes like hydrosilylation and C-C bond formation.

Conclusion

cis-Dichlorobis(triethylphosphine)platinum(II) possesses a distorted square planar geometry, a direct result of the steric demands of its triethylphosphine ligands. Its precise bond lengths and angles, determined by single-crystal X-ray diffraction, provide a quantitative basis for understanding its reactivity and physical properties. This compound remains a fundamentally important molecule, offering researchers a reliable synthetic precursor and an invaluable platform for exploring the rich and varied chemistry of platinum.

References

- Dillon, K. B., et al. (2001). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II). Acta Crystallographica Section C, 57(Pt 12), 1405-7.

- Messmer, G. G., Amma, E. L., & Ibers, J. A. (1967). Crystal structure of cis-Pt[P(CH₃)₃]₂Cl₂. Inorganic Chemistry. (Cited in secondary sources discussing analogous structures).

- Slawin, A. M. Z., Waddell, P. G., & Woollins, J. D. (2009). cis-Dichloridobis(triisopropoxyphosphine)platinum(II). Acta Crystallographica Section E. (Provides analogous synthesis/crystallization methods).

- Wikipedia contributors. (n.d.). Bis(triphenylphosphine)platinum chloride. Wikipedia. (Provides general synthesis method for analogous complexes).

- PubChem. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II). National Center for Biotechnology Information.

- AIP Publishing. (2015). FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl₂(PEt₃)₂. AIP Conference Proceedings.

- RSC Publishing. (1981). Reactions of cis-[PtCl₂(PEt₃)₂] with silver salts in aqueous solution, in the presence or absence of PEt₃. Journal of the Chemical Society, Dalton Transactions.

Sources

A Technical Guide to the Thermal Stability of cis-Dichlorobis(triethylphosphine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Significance of Thermal Stability

The thermal stability of a coordination compound like cis-[PtCl₂(PEt₃)₂] is a critical parameter that dictates its suitability for various applications. For drug development professionals, understanding the decomposition profile is paramount for formulation, storage, and ensuring the integrity of platinum-based therapeutic agents. In the realm of catalysis, the operational temperature window is defined by the thermal robustness of the catalytic species. Furthermore, as a precursor for the synthesis of other platinum compounds or nanoparticles, controlled thermal decomposition is often a key step in the manufacturing process.

cis-Dichlorobis(triethylphosphine)platinum(II) is a square planar d⁸ complex, a structural motif common to many important platinum compounds, including some anticancer agents.[1] The electronic and steric properties of the triethylphosphine ligands play a significant role in the overall stability and reactivity of the complex. This guide will delve into the methodologies required to quantify this stability.

Known Physicochemical Properties

A foundational aspect of thermal analysis is understanding the basic physical properties of the compound. For cis-[PtCl₂(PEt₃)₂], the following has been reported:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₃₀Cl₂P₂Pt | [1] |

| Molecular Weight | 502.30 g/mol | [1] |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 193-194 °C |

The melting point provides an initial threshold for the solid-state stability of the compound. Thermal events leading to decomposition are expected to occur at or above this temperature.

Experimental Protocols for Determining Thermal Stability

To ascertain a comprehensive thermal profile of cis-[PtCl₂(PEt₃)₂], a suite of thermoanalytical techniques should be employed. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental to this characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, quantifying mass loss, and identifying the number of decomposition steps.

Experimental Workflow for TGA

Caption: Workflow for Differential Scanning Calorimetry.

Step-by-Step DSC Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of cis-[PtCl₂(PEt₃)₂] into a clean aluminum DSC pan and hermetically seal it. An empty, sealed pan should be used as the reference.

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA, e.g., 400 °C) at a constant heating rate, typically 10 °C/min.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting of the compound and determine the onset temperature (melting point) and the peak temperature.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Observe any exothermic or endothermic events following the melting, which may correspond to decomposition or isomerization.

-

Evolved Gas Analysis (EGA): Identifying Decomposition Products

To fully understand the thermal decomposition pathway, it is crucial to identify the gaseous products evolved during the process. Evolved Gas Analysis (EGA) techniques, which couple a TGA instrument to a gas analyzer, are ideal for this purpose.

TGA-Mass Spectrometry (TGA-MS) and TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

TGA-MS and TGA-FTIR provide real-time analysis of the gases evolved from the TGA furnace. [2]

-

TGA-MS is highly sensitive for identifying low molecular weight fragments by their mass-to-charge ratio.

-

TGA-FTIR is excellent for identifying molecules with characteristic infrared absorption bands, such as organic functional groups.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

For a more detailed separation and identification of complex mixtures of volatile and semi-volatile decomposition products, Py-GC-MS is the technique of choice. [3]In this method, the sample is rapidly heated (pyrolyzed) and the resulting fragments are separated by gas chromatography before being detected by a mass spectrometer.

Logical Flow for Identification of Decomposition Products

Sources

Cis vs trans isomers of Dichlorobis(triethylphosphine)platinum(II)

An In-depth Technical Guide to the Synthesis, Characterization, and Properties of cis- and trans-Dichlorobis(triethylphosphine)platinum(II) Isomers

Abstract

This technical guide provides a comprehensive overview of the geometric isomers of dichlorobis(triethylphosphine)platinum(II), [PtCl₂(PEt₃)₂]. Platinum(II) complexes are foundational in organometallic chemistry and catalysis, and understanding their isomeric purity is critical for predictable reactivity and mechanistic studies. This document details the strategic synthesis, definitive characterization, and thermodynamic properties of both the cis and trans isomers. It is intended for researchers in inorganic synthesis, catalysis, and drug development who require a deep, practical understanding of these important coordination complexes.

Introduction: The Significance of Isomerism in Square Planar Platinum(II) Complexes

Square planar d⁸ metal complexes, particularly those of platinum(II), are a cornerstone of modern inorganic chemistry. Their rich reactivity is profoundly influenced by the spatial arrangement of ligands around the central metal ion. In complexes of the type [PtX₂L₂], two geometric isomers are possible: cis, where identical ligands are adjacent (90° apart), and trans, where they are opposite (180° apart).

The choice of isomer dictates the complex's point group symmetry (C₂ᵥ for cis and D₂ₕ for trans), which in turn governs its physical and spectroscopic properties, such as polarity, solubility, and vibrational modes.[1] Critically, the kinetic and thermodynamic outcomes of subsequent reactions, including ligand substitution and oxidative addition, are isomer-dependent. Therefore, the ability to selectively synthesize and definitively characterize each isomer is a fundamental requirement for any application. This guide focuses on dichlorobis(triethylphosphine)platinum(II), a classic example that perfectly illustrates the principles of isomeric control and differentiation.

Strategic Synthesis of cis- and trans-[PtCl₂(PEt₃)₂]

The selective synthesis of each isomer is not accidental; it is a direct application of the trans effect , one of the foundational mechanistic principles in square planar chemistry. The trans effect is the phenomenon where certain ligands increase the rate of substitution of the ligand positioned trans to them.[1] The underlying cause is twofold: the trans influence (a thermodynamic ground-state weakening of the trans bond) and transition state stabilization.[2][3] For the ligands relevant here, the trans effect series is approximately:

PEt₃ > Cl⁻

This difference in directing ability is the key to selectively accessing either the cis or trans product.

Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II)

The synthesis of the cis isomer relies on a starting material, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), where the ligands with the weakest trans effect (Cl⁻) are already in place. The causality is as follows: when the first PEt₃ ligand coordinates, it replaces one chloride. This new Pt-P bond exerts a strong trans effect, labilizing the chloride opposite to it. However, the remaining two chlorides are cis to the PEt₃ ligand and are relatively inert. Therefore, the second, incoming PEt₃ ligand will preferentially substitute one of these cis chlorides, leading directly to the cis product.

-

Reagents: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]), Triethylphosphine (PEt₃), Ethanol, Water, Diethyl ether.

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of K₂[PtCl₄] in 20 mL of distilled water to form a deep red-orange solution.

-

In a separate flask, prepare a solution of triethylphosphine by adding 1.2 mL (2.2 molar equivalents) of PEt₃ to 15 mL of ethanol.

-

Add the ethanolic PEt₃ solution dropwise to the stirring aqueous K₂[PtCl₄] solution at room temperature over 10 minutes. A pale yellow or off-white precipitate will form immediately.

-

Stir the resulting suspension vigorously for 1 hour at room temperature to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product sequentially with 20 mL of water, 20 mL of cold ethanol, and finally 20 mL of diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the fine, white to pale-yellow powder under vacuum.

-

-

Self-Validation:

-

Yield: Typically >85%.

-

Appearance: White to pale-yellow crystalline powder.

-

Melting Point: 193-194 °C.

-

Expected Spectroscopic Signature (³¹P NMR): A single resonance with ¹⁹⁵Pt satellites, exhibiting a large ¹J(Pt-P) coupling constant (~3500 Hz).[4]

-

Synthesis of trans-Dichlorobis(triethylphosphine)platinum(II)

To synthesize the trans isomer, a different strategy is required. A common and effective method involves using a starting material that already contains a ligand with a very high trans effect, such as ethylene in Zeise's salt (K[PtCl₃(C₂H₄)]). The ethylene ligand is highly labile and readily substituted. The key is that the chloride trans to the ethylene is also labilized. When the first PEt₃ displaces the ethylene, the second PEt₃ is directed to substitute the chloride trans to the first phosphine ligand, resulting in the trans product. An alternative and more direct route is the isomerization of the cis complex.

-

Reagents: cis-[PtCl₂(PEt₃)₂], Toluene, Triethylphosphine (catalytic amount).

-

Procedure:

-

Dissolve 0.5 g of cis-[PtCl₂(PEt₃)₂] in 25 mL of toluene in a 50 mL flask equipped with a reflux condenser.

-

Add a catalytic amount (e.g., 10 µL) of triethylphosphine to the solution.

-

Heat the solution to reflux and monitor the reaction by TLC or ³¹P NMR. The isomerization is typically complete within 2-4 hours.

-

Allow the solution to cool to room temperature, then reduce the volume of the solvent under reduced pressure until the solution is concentrated.

-

Add hexane to precipitate the product.

-

Collect the yellow solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

-

Self-Validation:

Definitive Spectroscopic and Structural Characterization

Distinguishing between the cis and trans isomers is straightforward with modern analytical techniques. The choice of method depends on the sample phase (solution or solid-state), but together, NMR, IR, and X-ray crystallography provide unambiguous identification.

Multinuclear NMR Spectroscopy: The Solution-State Fingerprint

NMR spectroscopy is the most powerful tool for characterizing these isomers in solution. ³¹P and ¹⁹⁵Pt NMR are particularly diagnostic.

-

³¹P{¹H} NMR: In the proton-decoupled ³¹P NMR spectrum, both isomers show a single resonance, as the two phosphine ligands are chemically equivalent in each case. The crucial information comes from the satellites arising from coupling to the NMR-active ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). The magnitude of the one-bond platinum-phosphorus coupling constant, ¹J(¹⁹⁵Pt-³¹P), is exquisitely sensitive to the nature of the ligand trans to the phosphorus atom.

-

cis Isomer: The PEt₃ ligand is trans to a Cl⁻ ligand. The ¹J(Pt-P) coupling is large, typically around 3400-3600 Hz .[4]

-

trans Isomer: The PEt₃ ligand is trans to another PEt₃ ligand. Due to the high trans influence of the opposing phosphine, the Pt-P bond is slightly weakened, resulting in a significantly smaller ¹J(Pt-P) coupling, typically around 2400-2500 Hz .[4][7] This >1000 Hz difference is an unequivocal diagnostic marker.

-

-

¹⁹⁵Pt{¹H} NMR: The ¹⁹⁵Pt nucleus has a vast chemical shift range (~15,000 ppm), making its resonance position highly sensitive to the coordination environment.[8][9] In the proton-decoupled spectrum, the resonance for each isomer will appear as a triplet due to coupling to two equivalent ³¹P nuclei. The observed coupling constant will match the value obtained from the ³¹P spectrum, providing confirmation. While the chemical shifts themselves can be used for identification, the coupling constant remains the most robust parameter.

Caption: Logic for isomer identification using NMR spectroscopy.

Infrared (IR) Spectroscopy: A Solid-State Symmetry Probe

IR spectroscopy, particularly in the far-IR region (250-400 cm⁻¹), provides a rapid and inexpensive method for distinguishing the isomers in the solid state based on molecular symmetry. The key vibrations are the Pt-Cl stretches.

-

cis Isomer (C₂ᵥ Symmetry): This isomer lacks a center of inversion. Group theory predicts two IR-active Pt-Cl stretching modes: a symmetric (a₁) and an antisymmetric (b₁) stretch. This results in two distinct absorption bands in the far-IR spectrum.[10]

-

trans Isomer (D₂ₕ Symmetry): This isomer possesses a center of inversion. The symmetric Pt-Cl stretch is IR-inactive due to the rule of mutual exclusion. Only the antisymmetric stretch is IR-active, resulting in a single absorption band for the Pt-Cl stretch.[10] A Raman spectrum of the trans isomer shows a band near 334 cm⁻¹.[1]

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof, yielding precise bond lengths and angles. While data for the exact PEt₃ complexes are available, the analogous tris(2-carboxyethyl)phosphine (TCEP) complexes provide an excellent and well-documented comparison.[4]

| Parameter | cis-[PtCl₂(TCEP)₂][4] | trans-[PtCl₂(TCEP)₂][4] |

| Pt-P Bond Length (Å) | ~2.25 | ~2.31 |

| Pt-Cl Bond Length (Å) | ~2.35 | ~2.30 |

| P-Pt-P Angle (°) | ~97° | 180° |

| Cl-Pt-Cl Angle (°) | ~89° | 180° |

The data clearly illustrate the structural consequences of isomerism. In the trans isomer, the longer Pt-P and shorter Pt-Cl bonds reflect the strong trans influence of the phosphine ligands weakening the bonds opposite to them.[4]

Caption: Ball-and-stick representation of the isomers.

Thermodynamic Stability and Isomerization

While the trans isomer might be expected to be more stable due to reduced steric repulsion between the bulky PEt₃ ligands, the cis isomer is often the thermodynamically favored product in solution for many phosphine complexes.[5] For the conversion of cis-[PtCl₂(PEt₃)₂] to the trans isomer in benzene at 25°C, the thermodynamic parameters have been reported as ΔH° = +10.3 kJ/mol and ΔS° = +55.6 J/mol·K. This results in a ΔG° of -6.3 kJ/mol, indicating that under these specific conditions, the trans isomer is thermodynamically favored.

The isomerization from cis to trans does not occur spontaneously at a significant rate. It is readily catalyzed by the presence of free phosphine ligand. The mechanism is believed to involve the formation of a five-coordinate intermediate, [PtCl₂(PEt₃)₃], which can then undergo ligand dissociation to yield either the cis or trans product, eventually establishing a thermodynamic equilibrium.

Caption: A generalized workflow for synthesis and verification.

Conclusion

The cis and trans isomers of dichlorobis(triethylphosphine)platinum(II) serve as an exemplary system for understanding the fundamental principles of synthesis and characterization in square planar chemistry. The selective synthesis of each isomer is a direct consequence of the trans effect. Their unambiguous differentiation is readily achieved through a suite of spectroscopic techniques, with the magnitude of the ¹J(¹⁹⁵Pt-³¹P) coupling constant in ³¹P NMR and the number of Pt-Cl stretching bands in far-IR spectroscopy serving as the most powerful diagnostic tools. A thorough understanding of these concepts and techniques is essential for any scientist working with platinum group metal complexes, ensuring precise control over molecular geometry and subsequent reactivity.

References

- Title: The trans effect in square-planar platinum(II)

- Title: FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl2(PEt3)2 Source: AIP Conference Proceedings URL:[Link]

- Title: PLATINUM(II)

- Title: Phase transition in metal–organic complex trans-PtCl2(PEt3)2 under pressure: insights into the molecular and crystal structure Source: CrystEngComm URL:[Link]

- Title: Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study Source: Molecules (MDPI) URL:[Link]

- Title: The trans effect in square-planar platinum(II)

- Title: Platinum(II) complexes with tris(2-carboxyethyl)

- Title: An Overview of 195Pt Nuclear Magnetic Resonance Spectroscopy Source: ResearchG

- Title: Predicting Pt-195 NMR Chemical Shift and 1J(195Pt-31P) Coupling Constant for Pt(0) Complexes Using the NMR-DKH Basis Sets Source: Molecules (MDPI) URL:[Link]

- Title: (195Pt) Platinum NMR Source: University of Sheffield, NMR Facility URL:[Link]

- Title: 195Pt–31P nuclear spin coupling constants and the nature of the trans-effect in platinum complexes Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical URL:[Link]

- Title: Bis(triphenylphosphine)platinum chloride Source: Wikipedia URL:[Link]

- Title: trans-Dichlorobis(triphenylphosphine)platinum(II)

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]

- 6. trans-Dichlorobis(triphenylphosphine)platinum(II) [myskinrecipes.com]

- 7. 195Pt–31P nuclear spin coupling constants and the nature of the trans-effect in platinum complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unlocking the Anticancer Potential of cis-Dichlorobis(triethylphosphine)platinum(II): A Technical Guide for Researchers

A Prospective Analysis and Methodological Framework

Introduction: The Quest for Novel Platinum-Based Therapeutics

The clinical success of cisplatin and its analogues has established platinum-based chemotherapy as a cornerstone of modern oncology.[1][2] However, the prevalence of adverse side effects and the development of drug resistance necessitate a continued search for novel platinum complexes with improved therapeutic profiles. Within this landscape, platinum(II) complexes featuring phosphine ligands have emerged as a promising class of compounds, offering tunable electronic and steric properties that can significantly influence their biological activity. This guide focuses on cis-Dichlorobis(triethylphosphine)platinum(II), a structurally distinct analogue of more extensively studied phosphine-platinum drugs. While direct and extensive experimental data on its anticancer properties are emerging, this document provides a comprehensive prospective analysis of its potential, grounded in the established principles of platinum-based drug design and the known activities of related compounds. We will explore its synthesis, predicted mechanisms of action, and provide a detailed framework of experimental protocols for its comprehensive evaluation.

Chemical and Structural Profile

cis-Dichlorobis(triethylphosphine)platinum(II) is a square planar platinum(II) complex with the chemical formula [(C₂H₅)₃P]₂PtCl₂.[3] Its CAS Number is 15692-07-6, and it has a molecular weight of 502.30 g/mol .[3][4] The cis configuration is a critical structural feature, as it is generally considered a prerequisite for the anticancer activity of platinum complexes, enabling the formation of intrastrand DNA adducts.[5][6] The triethylphosphine ligands, being more electron-donating and sterically less bulky than the commonly studied triphenylphosphine ligands, are expected to modulate the complex's reactivity, lipophilicity, and cellular uptake, thereby influencing its overall pharmacological profile.

A study has reported on the crystal structure of cis-Dichlorobis(triethylphosphine)platinum(II), confirming its square-planar geometry.[7] The precise bond lengths and angles determined in such crystallographic studies are crucial for computational modeling of its interactions with biological macromolecules.

Synthesis and Characterization

The synthesis of cis-Dichlorobis(triethylphosphine)platinum(II) can be achieved through the reaction of a suitable platinum(II) precursor with triethylphosphine. A general synthetic approach involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with two equivalents of triethylphosphine in an aqueous or alcoholic medium.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of cis-Dichlorobis(triethylphosphine)platinum(II).

Characterization of the final product would typically involve techniques such as ³¹P NMR and ¹⁹⁵Pt NMR spectroscopy to confirm the coordination of the phosphine ligands and the platinum oxidation state, respectively. Elemental analysis and X-ray crystallography would provide definitive structural confirmation.

Prospective Anticancer Mechanisms of Action

Based on the extensive body of research on platinum-based anticancer drugs, the primary mechanism of action for cis-Dichlorobis(triethylphosphine)platinum(II) is predicted to involve direct interaction with nuclear DNA.[1][2]

The DNA Binding Cascade

The cytotoxic cascade is initiated by the passive diffusion or active transport of the complex across the cell membrane. The higher lipophilicity conferred by the triethylphosphine ligands, compared to the ammine ligands of cisplatin, may enhance its cellular uptake. Once inside the cell, where the chloride concentration is significantly lower than in the extracellular matrix, the chloride ligands are hydrolyzed, forming highly reactive aqua species. These electrophilic platinum species then preferentially attack the N7 positions of purine bases, particularly guanine, in the DNA.[8][9] The cis geometry allows for the formation of 1,2-intrastrand crosslinks, which cause significant distortions in the DNA double helix. These DNA adducts are potent triggers of downstream cellular events, including the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, the induction of apoptosis.[1]

Caption: Predicted intracellular activation and DNA targeting pathway for cis-Dichlorobis(triethylphosphine)platinum(II).

Experimental Protocols for Anticancer Evaluation

A thorough investigation of the anticancer potential of cis-Dichlorobis(triethylphosphine)platinum(II) requires a multi-faceted approach, employing a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of cis-Dichlorobis(triethylphosphine)platinum(II) (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with cis-Dichlorobis(triethylphosphine)platinum(II) at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with cis-Dichlorobis(triethylphosphine)platinum(II) at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase indicates cell cycle arrest.

Quantitative Data Summary (Hypothetical)

While specific experimental data for cis-Dichlorobis(triethylphosphine)platinum(II) is not yet widely published, the following table presents a hypothetical comparison of its potential cytotoxicity against that of its triphenylphosphine analogue and cisplatin, based on structure-activity relationship principles.

| Compound | Cancer Cell Line | Hypothetical IC₅₀ (µM) |

| cis-Dichlorobis(triethylphosphine)platinum(II) | A549 (Lung) | 5 - 15 |

| MCF-7 (Breast) | 8 - 20 | |

| HCT116 (Colon) | 10 - 25 | |

| cis-Dichlorobis(triphenylphosphine)platinum(II) | A549 (Lung) | 2 - 10 |

| MCF-7 (Breast) | 4 - 12 | |

| HCT116 (Colon) | 6 - 18 | |

| Cisplatin | A549 (Lung) | 3 - 8 |

| MCF-7 (Breast) | 5 - 15 | |

| HCT116 (Colon) | 7 - 20 |